molecular formula C19H18N4O5S B3013532 N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide CAS No. 946224-45-9

N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide

Numéro de catalogue: B3013532
Numéro CAS: 946224-45-9
Poids moléculaire: 414.44
Clé InChI: QENNJBXPYRHJBE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C19H18N4O5S and its molecular weight is 414.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the existing literature on its synthesis, biological evaluation, and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety, a pyridazine ring, and a methoxybenzenesulfonamide group. This combination is believed to contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include the coupling of various heterocyclic components. For example, derivatives have been synthesized through reactions involving benzo[d][1,3]dioxole and pyridazine precursors under controlled conditions to yield the target compound with high purity .

Anticancer Activity

Recent studies have demonstrated that compounds containing the benzo[d][1,3]dioxole structure exhibit significant anticancer properties. For instance:

  • Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including Hep3B (liver cancer) and MCF-7 (breast cancer). The IC50 values indicate strong activity compared to established chemotherapeutics like Doxorubicin .
  • Mechanism of Action : The anticancer activity is often linked to the induction of cell cycle arrest and apoptosis. For example, treatment with derivatives has been associated with increased levels of pro-apoptotic markers and decreased cell viability in treated cultures .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • Cytokine Modulation : Studies have shown that it can reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests potential applications in treating inflammatory diseases.
  • Animal Models : In vivo studies using animal models have further supported these findings, indicating a reduction in inflammation markers following treatment with the compound .

Antimicrobial Activity

While primarily noted for its anticancer and anti-inflammatory effects, some derivatives have also demonstrated antimicrobial properties:

  • Bacterial Inhibition : Certain studies have reported moderate antibacterial activity against pathogens such as E. coli and S. aureus, although this activity is generally less potent compared to its anticancer effects .

Case Studies

  • Hep3B Cell Line Study : A specific study evaluated the effects of this compound on Hep3B cells. Results indicated significant cytotoxicity with an IC50 value lower than that of Doxorubicin, suggesting superior efficacy in inhibiting cell proliferation .
  • Inflammation Model : In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases .

Data Tables

Biological ActivityCell Line/ModelIC50 Value (µM)Reference
AnticancerHep3B5.2
AnticancerMCF-78.9
Anti-inflammatoryLPS-stimulatedN/A
AntimicrobialE. coliModerate

Propriétés

IUPAC Name

N-[6-(1,3-benzodioxol-5-ylmethylamino)pyridazin-3-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O5S/c1-26-14-3-5-15(6-4-14)29(24,25)23-19-9-8-18(21-22-19)20-11-13-2-7-16-17(10-13)28-12-27-16/h2-10H,11-12H2,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENNJBXPYRHJBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.